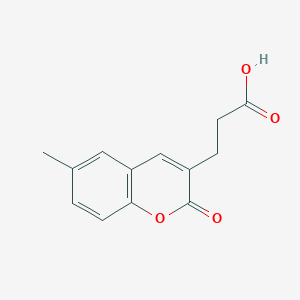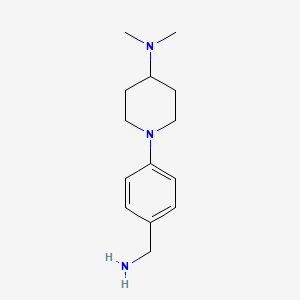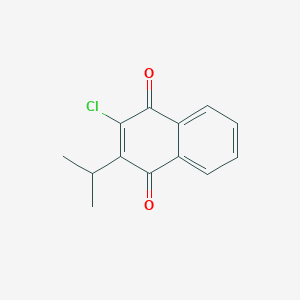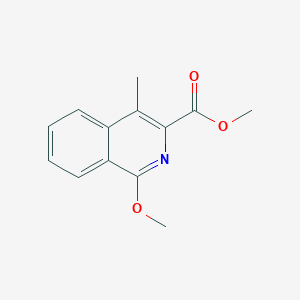
1-Benzyl-3-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-methylisoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are aromatic heterocyclic organic compounds containing a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring system. Another method involves the Bischler-Napieralski cyclization, where an N-acyl-β-phenylethylamine undergoes cyclization in the presence of a Lewis acid such as phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Applications De Recherche Scientifique
1-Benzyl-3-methylisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-methylisoquinoline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby affecting neurotransmitter levels in the brain. The compound’s aromatic structure allows it to intercalate with DNA, potentially leading to anticancer effects.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-methylisoquinoline can be compared with other isoquinoline derivatives such as:
1-Benzylisoquinoline: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.
3-Methylisoquinoline: Lacks the benzyl group at the 1-position, leading to different chemical and biological properties.
1-Methylisoquinoline: Lacks the benzyl group at the 1-position and the methyl group at the 3-position, resulting in distinct reactivity and applications.
The presence of both benzyl and methyl groups in this compound imparts unique steric and electronic properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
51650-27-2 |
|---|---|
Formule moléculaire |
C17H15N |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
1-benzyl-3-methylisoquinoline |
InChI |
InChI=1S/C17H15N/c1-13-11-15-9-5-6-10-16(15)17(18-13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
Clé InChI |
XTZHHVNPYMSJOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2C(=N1)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11874548.png)
![5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile](/img/structure/B11874556.png)
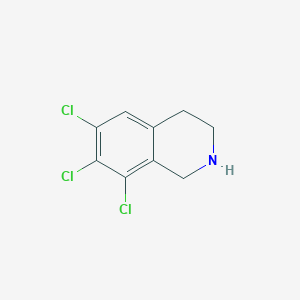

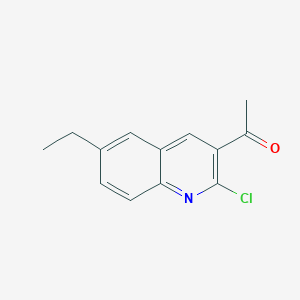
![5-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B11874580.png)
![8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one](/img/structure/B11874588.png)


